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4-oxopiperidine-1-sulfonamide

Cat. No.: B6173835
CAS No.: 258530-55-1
M. Wt: 178.2
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Description

Contextual Significance of Sulfonamide and Piperidine (B6355638) Moieties in Chemical Research

The value of 4-oxopiperidine-1-sulfonamide as a research tool is best understood by examining the individual contributions of its constituent parts: the sulfonamide and piperidine moieties.

The sulfonamide functional group (-SO₂NH-) has been a cornerstone of medicinal chemistry and organic synthesis for nearly a century. bohrium.com Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a major class of therapeutic agents. researchgate.netresearchgate.net They are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netekb.egnih.gov In chemical biology, sulfonamides often function as isosteres of carboxylic acids or amides, capable of forming specific hydrogen bonds with biological targets. researchgate.net

In organic synthesis, the sulfonamide group is valued for its stability and its utility as a protecting group for amines. ekb.eg Its synthesis is well-established, often involving the reaction of a sulfonyl chloride with an amine. nih.govorganic-chemistry.org Furthermore, sulfonamides serve as crucial linkers in constructing more complex molecules, including in the development of "safety-catch" linkers for solid-phase synthesis. richmond.edunih.govresearchgate.net Their chemical stability and defined geometry make them reliable components in molecular design. mdpi.com

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.govnih.govencyclopedia.pub This structural motif is present in a vast number of natural products, alkaloids, and synthetic drugs across more than twenty pharmaceutical classes. nih.govnih.govresearchgate.net The prevalence of the piperidine scaffold is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to provide a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. thieme-connect.com

Piperidine derivatives, including piperidin-4-ones, are key intermediates in the synthesis of complex molecules. biomedpharmajournal.orgchemrevlett.comacs.org The piperidine ring system allows for stereochemical diversity, and introducing chiral centers can significantly enhance biological activity and selectivity. thieme-connect.com The synthesis of substituted piperidines is a mature field of research, with numerous methods developed for their construction, such as hydrogenation, cyclization, and multicomponent reactions. nih.govnih.gov

Structural Features and Reactive Sites of this compound

The chemical behavior of this compound is dictated by the interplay of its piperidone ring and its sulfonamide linker.

The core of the molecule is a piperidin-4-one ring. This system typically adopts a chair conformation to minimize steric strain. chemrevlett.com The ring contains two key reactive sites:

The Ketone Group (C=O): The carbonyl group at the 4-position is a primary site for nucleophilic addition and condensation reactions. It can be transformed into a variety of other functional groups, such as hydrazones, oximes, or alcohols, providing a handle for further molecular elaboration. rdd.edu.iq

The Nitrogen Atom (N): The ring nitrogen is part of the sulfonamide linkage, making it an N-sulfonylpiperidone. This feature distinguishes it from simple piperidones where the nitrogen is a secondary amine. The sulfonylation of the nitrogen atom significantly influences its reactivity, primarily by withdrawing electron density.

The synthesis of the piperidin-4-one core itself is often achieved through methods like the Mannich condensation, which involves reacting an aldehyde, a ketone, and an amine (or ammonia). chemrevlett.comrdd.edu.iq

The sulfonamide group (-SO₂NH₂) attached to the piperidine nitrogen is a critical feature of the scaffold.

Stability and Geometry: The sulfur-nitrogen bond in sulfonamides is highly stable to hydrolysis under acidic, basic, and enzymatic conditions. mdpi.com The sulfur atom has a tetrahedral geometry, and the sulfonamide group acts as a hydrogen bond acceptor (via the oxygen atoms) and donor (via the -NH₂ group). mdpi.comresearchgate.net

Synthetic Handle: The primary sulfonamide's -NH₂ group can be further functionalized, for instance, through alkylation or acylation, allowing for the synthesis of secondary or tertiary sulfonamides. acs.org This provides another avenue for creating diverse molecular libraries from the parent scaffold.

Historical Overview of Research on Analogous Chemical Architectures

Research into chemical structures analogous to this compound has a rich history rooted in the independent development of sulfonamide and piperidine chemistry. The journey of sulfonamides began with the groundbreaking discovery of Prontosil in 1935, which ushered in the era of synthetic antibiotics. researchgate.net Since then, chemists have synthesized thousands of sulfonamide derivatives, exploring their vast therapeutic potential. researchgate.net

Concurrently, the study of piperidine-containing compounds has been central to natural product chemistry and drug discovery for over a century. encyclopedia.pubchemrevlett.com The synthesis of 2,6-diarylpiperidin-4-ones, pioneered by researchers like Baliah and Petrenko-Kritschenko, laid the groundwork for creating a wide variety of piperidone-based scaffolds. chemrevlett.comrdd.edu.iq The combination of these two important classes of compounds into hybrid structures like N-sulfonylpiperidones has been a logical progression, aiming to merge the beneficial features of both moieties. Research on N-sulfonylpiperidones has explored their use in creating structurally diverse molecules, such as tetraoxanes with potential anti-parasitic activity. researchgate.net

Research Findings on Related Scaffolds

The table below summarizes key research findings related to the synthesis and application of piperidone and sulfonamide scaffolds, which provide context for the potential of this compound.

Scaffold TypeResearch FocusKey Findings
Piperidin-4-ones Synthesis and Biological ActivitySynthesized via Mannich condensation; derivatives show antibacterial, antifungal, and antiviral activities. biomedpharmajournal.orgchemrevlett.com
N-Acyl Piperidines Drug DesignIntroduction of substituents on the piperidine ring can enhance aqueous solubility and biological potency. thieme-connect.com
Sulfonamides Drug DiscoveryServe as a versatile scaffold for drugs targeting cancer, inflammation, and viral infections. researchgate.netresearchgate.net
Sulfonamide Linkers Medicinal ChemistryProvide a stable, hydrolytically resistant linkage with defined geometry for bifunctional inhibitors. mdpi.com
N-Sulfonylpiperidones Synthetic ChemistryUsed as precursors for the synthesis of complex, structurally diverse heterocyclic systems like tetraoxanes. researchgate.netacs.org

Table of Compounds

Properties

CAS No.

258530-55-1

Molecular Formula

C5H10N2O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Oxopiperidine 1 Sulfonamide and Its Derivatives

General Synthetic Strategies for Sulfonamide Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. nih.gov The most common approaches involve the reaction of an amine with a sulfonyl chloride, though several alternative methods have been developed to address substrate limitations and improve reaction conditions. nih.govorganic-chemistry.org

The classical and most widely used method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. princeton.edu The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. princeton.edu This method is broadly applicable for the synthesis of aliphatic, aromatic, primary, secondary, and tertiary sulfonamides. rsc.org

The general reaction can be represented as: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl princeton.edu

This robust reaction is foundational to many synthetic routes. For instance, N-silylamines have been shown to react efficiently with sulfonyl chlorides to produce sulfonamides in high yields, sometimes even in the absence of a solvent. rsc.org In competitive experiments, sulfonyl chlorides have demonstrated significantly higher reactivity compared to sulfonyl fluorides. rsc.org

Recent advancements have focused on one-pot syntheses to streamline the process. One such strategy involves the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then reacted in the same vessel with an amine to form the desired sulfonamide. wikipedia.orgnih.govmdpi.com This approach avoids the isolation of the often reactive sulfonyl chloride intermediate. wikipedia.orgmdpi.com

Table 1: Examples of Sulfonamide Synthesis Utilizing Sulfonyl Chlorides

Amine ComponentSulfonyl ChlorideBaseProductReference
Primary/Secondary AminesBenzenesulfonyl chloridePyridineN-substituted benzenesulfonamide princeton.edu
N-silylaminesVarious sulfonyl chlorides-N-substituted sulfonamide rsc.org
MorpholineAryl sulfonyl chloride (in situ)DIPEAN-Aryl-morpholine-sulfonamide nih.gov

While the sulfonyl chloride approach is prevalent, alternative methods have been developed to circumvent the often harsh conditions required for sulfonyl chloride synthesis and to accommodate a wider range of functional groups. organic-chemistry.org

One notable alternative involves the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This stable solid can replace gaseous sulfur dioxide in reactions. For example, a palladium-catalyzed coupling of aryl iodides with DABSO can generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. rsc.org

Another approach is the reaction of amine-derived sulfonate salts with cyanuric chloride in the presence of a base like triethylamine. organic-chemistry.org This mild and efficient method produces sulfonamides in good to excellent yields at room temperature. organic-chemistry.org The reaction is believed to proceed through an SNAr mechanism, forming a sulfonyl chloride intermediate in situ. organic-chemistry.org

Furthermore, methods have been developed for the direct oxidative conversion of thiols to sulfonyl chlorides using reagents like H₂O₂ and SOCl₂, followed by reaction with amines to yield sulfonamides. rsc.org Metal-free, photoredox-catalyzed sulfonylations of phenylhydrazines with thiols have also been reported, showcasing the move towards more environmentally friendly synthetic routes. rsc.org

Synthesis of the 4-Oxopiperidine Core

The 4-oxopiperidine moiety is a common scaffold in pharmacologically active compounds. Its synthesis can be achieved through the construction of the piperidine (B6355638) ring system via cyclization reactions or by modifying an existing piperidine ring.

A classic and effective method for synthesizing 4-piperidones is the Mannich condensation reaction. scbt.com This multicomponent reaction typically involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine, leading to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. scbt.com This approach is closely related to the Petrenko-Kritschenko piperidone synthesis. wikipedia.org

Another powerful strategy for constructing the piperidine ring is the aza-Prins cyclization. This reaction involves the cyclization of homoallylic amines with aldehydes, mediated by a Lewis acid. galchimia.com For instance, NbCl₅ has been used to mediate the aza-Prins type cyclization of epoxides and homoallylic amines to produce 4-chloro-piperidine derivatives, which can then be converted to 4-oxopiperidines. galchimia.com

Reductive cyclization methods have also been employed. For example, the diastereoselective reductive cyclization of amino acetals, prepared from a nitro-Mannich reaction, can yield substituted piperidines.

Table 2: Key Cyclization Strategies for 4-Oxopiperidine Synthesis

Reaction TypeKey ReactantsKey FeaturesReference
Mannich CondensationAldehyde, Amine, Acetone dicarboxylic acid esterMulticomponent reaction, forms highly substituted piperidones scbt.com
Aza-Prins CyclizationHomoallylic amine, Aldehyde/EpoxideLewis acid-mediated, stereoselective galchimia.com
Reductive CyclizationAmino acetals, 6-oxoamino acid derivativesDiastereoselective, yields various substituted piperidines

In many instances, the desired 4-oxopiperidine derivative is synthesized by modifying a commercially available or readily accessible piperidine precursor. This can involve oxidation of a 4-hydroxypiperidine (B117109) or functional group interconversion at the nitrogen atom.

For example, N-substituted 4-piperidones can be prepared from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) through various reactions. A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords tertiary propargylamines, where the 4-piperidone acts as a protecting group that can be selectively cleaved.

Furthermore, existing N-substituted piperidines can be modified. For instance, N-benzyl-pyridinium salts can be converted in two steps to an N-benzyl-3-methyl-3,4-epoxi-piperidine, which can then undergo regioselective ring-opening to produce cis-3-methyl-4-aminopiperidine derivatives. These amino-piperidines can then be further functionalized.

Direct Synthesis of 4-Oxopiperidine-1-sulfonamide

The direct synthesis of this compound involves the formation of the sulfonamide bond on a pre-formed 4-oxopiperidine ring. A common approach is the reaction of 4-piperidone, often used as its hydrochloride hydrate salt, with a sulfamoyl chloride in the presence of a base.

A general synthetic route involves the base-catalyzed sulfonylation of an N-unsubstituted piperidone. For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been synthesized through the reaction of the corresponding N-unsubstituted piperidones with an arylsulfonyl chloride in the presence of a catalytic amount of pyridine in dichloromethane (B109758) at room temperature. While this example illustrates the formation of an N-arylsulfonamide on a more complex piperidone, the fundamental principle of reacting the secondary amine of the piperidone ring with a sulfonylating agent is directly applicable.

The synthesis of the parent compound, this compound, would logically proceed via the reaction of 4-piperidone with sulfamoyl chloride (H₂NSO₂Cl) or a protected version thereof, followed by deprotection if necessary. The reaction would be carried out in an appropriate solvent with a suitable base to neutralize the generated HCl.

Condensation and Coupling Approaches

The formation of the sulfonamide bond is a cornerstone of many synthetic routes. A common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rasayanjournal.co.in In the context of this compound, this would typically involve the reaction of 4-piperidone with a suitable sulfamoyl chloride.

Transition-metal-free N-arylation represents another important coupling approach. This can be achieved by reacting amines, including sulfonamides, with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), yielding arylated products under mild conditions. nih.govnih.govorganic-chemistry.org This method is notable for its tolerance of a wide variety of functional groups.

One-pot synthesis methodologies are also being developed to streamline the preparation of sulfonamides. For instance, a copper-catalyzed ligand-to-metal charge transfer (LMCT) strategy allows for the conversion of aromatic acids to sulfonyl chlorides, which can then be aminated in the same reaction vessel to produce the desired sulfonamide. acs.org This approach obviates the need for pre-functionalization of the starting materials.

Table 1: Examples of Condensation and Coupling Reactions for Sulfonamide Synthesis

Reactant 1 Reactant 2 Catalyst/Reagent Product Type Reference
Amine/Sulfonamide o-Silylaryl triflate CsF N-arylated sulfonamide nih.govnih.govorganic-chemistry.org
Aromatic acid Amine Copper catalyst Sulfonamide acs.org

Multi-step Reaction Sequences

The synthesis of more complex derivatives of this compound often necessitates multi-step reaction sequences. These sequences allow for the controlled introduction of various substituents and functional groups onto the piperidine ring or the sulfonamide moiety. A representative multi-step synthesis could begin with the protection of the amine group of a piperidine derivative, followed by functionalization and subsequent deprotection and sulfonylation.

For example, a common strategy involves the initial preparation of a key intermediate, such as ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. This intermediate can be synthesized via an amide coupling reaction between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate, often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This intermediate can then be further modified, for instance, by reaction with hydrazine (B178648) hydrate to form the corresponding hydrazide, which serves as a versatile precursor for a variety of derivatives. mdpi.com

Another multi-step approach could involve the synthesis of 4-oxopiperidinium chloride as a starting material. This can be prepared from tert-butyl 4-oxopiperidine-1-carboxylate by treatment with hydrochloric acid. chemicalbook.com The resulting 4-oxopiperidinium salt can then undergo various reactions, including cleavage of the C-N bonds of the piperidine ring under specific conditions to yield secondary amines that can be trapped with a sulfonyl chloride to form a sulfonamide product. chemicalbook.com

Synthetic Routes for Analogues and Derivatives of this compound

The therapeutic potential of this compound can be fine-tuned by creating a library of analogues and derivatives. This is achieved by modifying different parts of the molecule, including the piperidine ring, the sulfonamide nitrogen, and by introducing diverse side chains.

Functionalization of the Piperidine Ring

The piperidine ring offers multiple sites for functionalization to modulate the pharmacological properties of the molecule. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the piperidine ring. researchgate.netresearchgate.netnih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce various groups at different positions of the ring, with the regioselectivity often controlled by the choice of catalyst and protecting groups on the nitrogen atom. researchgate.netnih.gov

Another strategy for functionalizing the piperidine ring is through an aza-Prins type cyclization. This reaction can be used to construct the piperidine ring with a substituent at the 4-position. For example, the reaction of epoxides with homoallylic amines, mediated by a Lewis acid such as niobium pentachloride (NbCl5), can yield 4-chloro-piperidine derivatives. rasayanjournal.co.in The resulting 4-halo-piperidines are versatile intermediates that can be converted to a variety of other functional groups.

Modifications at the Sulfonamide Nitrogen

Modification at the sulfonamide nitrogen is a common strategy to create diversity in sulfonamide-based compounds. N-alkylation of sulfonamides can be achieved through various methods. A notable approach is the copper-catalyzed reaction of sulfonamides with benzylic alcohols. nih.gov This method allows for the introduction of a benzyl (B1604629) group or substituted benzyl groups onto the sulfonamide nitrogen.

Furthermore, N-arylation of sulfonamides can be accomplished using the previously mentioned transition-metal-free reaction with o-silylaryl triflates and CsF, providing access to a range of N-aryl-4-oxopiperidine-1-sulfonamide derivatives. nih.govnih.govorganic-chemistry.org

Side Chain Diversification Strategies

Introducing diverse side chains is a key strategy for exploring the structure-activity relationship (SAR) of this compound derivatives. One approach involves the use of a versatile intermediate that can be readily modified. For example, the synthesis of sulfonamides incorporating piperidinyl-hydrazidoureido and piperidinyl-hydrazidothioureido moieties starts from an intermediate that is subsequently reacted with a variety of isocyanates or isothiocyanates to generate a library of compounds with different side chains. mdpi.com

Another strategy involves the preparation of aminobipyridines and bipyridine sultams through an intramolecular free radical pathway, where a sulfonamide acts as a linker. This approach allows for the connection of different pyridyl radicals to a pyridine ring, leading to a diverse set of side chains. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. In the context of sulfonamide synthesis, several greener methods have been developed. chemicalbook.comresearchgate.netresearchgate.net

One approach is the use of environmentally benign solvents such as water. A facile and eco-friendly synthesis of sulfonamides has been described that uses water as the solvent and sodium carbonate as a base, with the product being isolated by simple filtration after acidification. researchgate.net Another green method involves a catalyst-free reaction between sulfonyl chlorides and amines in water or ethanol (B145695) at room temperature. chemicalbook.com

The development of sustainable synthetic routes also includes the use of alternative reagents and energy sources. For example, a general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) has been developed using sodium dichloroisocyanurate dihydrate as an efficient oxidant. researchgate.net

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

Green Principle Method Advantages Reference
Use of Safer Solvents Synthesis in water Reduces use of volatile organic compounds (VOCs), simplifies work-up researchgate.net
Catalyst-Free Reactions Reaction of sulfonyl chlorides and amines in water/ethanol Avoids use of potentially toxic metal catalysts chemicalbook.com

Solvent-Free or Aqueous Reaction Conditions

The move towards solvent-free or aqueous reaction media represents a significant step forward in the sustainable synthesis of this compound derivatives. These methods not only reduce pollution and health hazards associated with volatile organic compounds (VOCs) but can also enhance reaction rates and simplify product isolation.

One promising approach involves the use of deep eutectic solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components. DESs are attractive green solvents due to their low toxicity, biodegradability, and low cost. For the synthesis of sulfonamides, a choline (B1196258) chloride (ChCl)-based DES, such as ChCl/glycerol, has been shown to be effective for the reaction of amines with sulfonyl chlorides. uniba.it This process can operate at room temperature under aerobic conditions, with products often isolated by simple extraction or filtration after decantation. uniba.it While not yet specifically detailed for this compound, the general applicability of DESs to sulfonamide synthesis suggests a strong potential for its use in this specific context.

Mechanochemical synthesis , which involves conducting reactions in the solid state by grinding or milling, offers another powerful solvent-free alternative. This technique can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis. mdpi.com Mechanochemical methods have been successfully applied to the synthesis of various aromatic sulfonamides, demonstrating the feasibility of forming the sulfonamide bond under solvent-free conditions. rsc.orgresearchgate.net The application of this energy-efficient and environmentally benign method to the N-sulfonylation of 4-piperidone is a promising area for future research.

While direct N-sulfonylation of 4-piperidone in purely aqueous media can be challenging due to the potential for hydrolysis of the sulfonyl chloride starting material, the use of aqueous conditions for specific steps in a synthetic sequence or in the presence of phase-transfer catalysts is an area of active investigation. The development of water-tolerant catalytic systems is key to advancing the use of water as a green solvent for these transformations.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry, aiming to replace stoichiometric reagents and improve the atom economy of chemical processes. For the synthesis of this compound and its derivatives, several catalytic strategies are being explored.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. One notable example is the use of a magnetically separable nanocatalyst, such as copper ferrite (B1171679) supported on silica (B1680970) (CuFe₂O₄@SiO₂). This type of catalyst has been demonstrated to be effective in the synthesis of sulfonamide derivatives. google.com The magnetic nature of the catalyst allows for its simple recovery using an external magnet, enabling multiple reaction cycles without significant loss of activity.

Organocatalysis offers another sustainable approach, avoiding the use of potentially toxic and expensive metals. Phthalimide-N-sulfonic acid (PISA) has been reported as a recyclable organocatalyst for various organic transformations. researchgate.net Its application in the N-sulfonylation of piperidines could provide a metal-free and environmentally friendly synthetic route. The catalyst's reusability over several cycles without a noticeable decrease in activity makes it an economically and environmentally viable option. researchgate.net

Furthermore, palladium-catalyzed three-component reactions have been developed for the synthesis of sulfonamides from aryl bromides or carboxylic acids, an amine, and a sulfur dioxide surrogate like K₂S₂O₅. rsc.orgnih.gov These mechanochemical methods can accommodate a wide range of amines and offer a direct route to sulfonamides. rsc.org While this specific methodology has been demonstrated for aromatic sulfonamides, its adaptation for the synthesis of this compound could provide a novel and efficient catalytic pathway.

The table below summarizes some of the sustainable catalytic approaches that hold promise for the synthesis of this compound and its derivatives.

Catalyst TypeCatalyst ExampleKey AdvantagesPotential Application
Heterogeneous NanocatalystCuFe₂O₄@SiO₂Magnetically separable, reusable, environmentally friendly.N-sulfonylation of 4-piperidone.
OrganocatalystPhthalimide-N-sulfonic acid (PISA)Metal-free, recyclable, mild reaction conditions.N-sulfonylation of 4-piperidone.
Homogeneous CatalystPalladium complexesHigh efficiency in three-component reactions, potential for mechanochemical application.Direct synthesis of this compound from suitable precursors.

Chemical Transformations and Reaction Mechanisms of 4 Oxopiperidine 1 Sulfonamide

Reactivity of the Ketone Functionality

The ketone at the C-4 position of the piperidine (B6355638) ring is a primary site for chemical modification. Its electrophilic carbon atom readily participates in nucleophilic addition reactions, which are foundational to various synthetic pathways, most notably reductive amination and condensation reactions.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. researchgate.net This reaction is particularly crucial in pharmaceutical chemistry for the synthesis of amine-containing compounds. researchgate.net In the context of 4-oxopiperidine derivatives, this pathway provides a direct route to 4-aminopiperidine structures, which are key components in a variety of biologically active molecules. nih.gov

The process typically involves two key steps:

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (with a primary amine) or an iminium ion (with a secondary amine).

Reduction: The resulting C=N double bond is then reduced in situ by a suitable reducing agent to yield the final amine product.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is a mild reagent that can selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions. sciencemadness.org

A specialized application of this method is the double reductive amination (DRA) of dicarbonyl compounds, which can form the piperidine ring itself in a single synthetic step. chim.it While not a direct transformation of 4-oxopiperidine-1-sulfonamide, this strategy highlights the fundamental importance of the reductive amination process in constructing the core piperidine skeleton from acyclic precursors. chim.it The DRA method is particularly valuable for synthesizing polyhydroxypiperidines, which are significant for their enzyme inhibitory activities. chim.it

Reagent ClassSpecific ReagentTypical ConditionsProduct Type
AminePrimary or Secondary AmineAcidic or neutral pH4-Substituted-aminopiperidine
Reducing AgentSodium Triacetoxyborohydride1,2-DichloroethaneTertiary or Secondary Amine
Reducing AgentSodium CyanoborohydrideMethanol (B129727), pH controlTertiary or Secondary Amine
Reducing AgentHydrogen (H₂)Metal catalyst (e.g., Pd/C)Tertiary or Secondary Amine

Condensation Reactions with Carbonyl Reagents

The ketone functionality can also undergo condensation reactions with various carbonyl reagents. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom double bond at the C-4 position. For instance, condensation with aldehydes or other ketones, often under acidic or basic conditions, can lead to aldol condensation products.

More synthetically relevant are condensation reactions with amine derivatives, such as hydroxylamine or hydrazines, to form oximes and hydrazones, respectively. These reactions are generally high-yielding and proceed under mild conditions.

Furthermore, condensation agents are widely employed to facilitate the formation of amide or ester bonds by activating carboxylic acids. highfine.comchem-station.com While this is more directly related to transformations involving the sulfonamide group (see section 3.2.1), the principles of activating a functional group for reaction with a nucleophile are broadly applicable in organic synthesis. For example, the condensation of sulfonamides with aldehydes can be used to form N-sulfonyl imines, a reaction catalyzed by systems like silica-supported P₂O₅ under solvent-free conditions. researchgate.net

Transformations Involving the Sulfonamide Group

The sulfonamide moiety (—SO₂NH—) is a critical functional group that is generally stable but can be selectively transformed. nih.gov Its acidic N-H proton allows for reactions such as alkylation and acylation, while the nitrogen-sulfur bond can be cleaved under specific reductive conditions.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the replacement of the hydrogen atom on the sulfonamide nitrogen with an alkyl group. This transformation can be achieved using alkyl halides in the presence of a base. More advanced and environmentally benign methods utilize alcohols as alkylating agents through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. These reactions are often catalyzed by transition metal complexes, such as those based on copper or iridium. ionike.comionike.com The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the sulfonamide. The catalyst then returns the hydrogen to reduce the resulting imine, yielding the N-alkylated product and regenerating the catalyst. ionike.com

N-Acylation introduces an acyl group (R-C=O) onto the sulfonamide nitrogen, forming an N-acylsulfonamide. This functional group is of significant interest as it can act as a bioisostere for carboxylic acids. nih.gov N-acylation is commonly performed using reactive acylating agents like acid chlorides or acid anhydrides in the presence of a base. semanticscholar.orgresearchgate.net Alternative methods use coupling reagents to directly react carboxylic acids with the sulfonamide. semanticscholar.org N-acylbenzotriazoles have also been shown to be efficient neutral reagents for this transformation. semanticscholar.org

TransformationReagent(s)Catalyst/ConditionsProduct
N-Alkylation AlcoholsCopper Acetate / K₂CO₃N-Alkyl-4-oxopiperidine-1-sulfonamide
Alcohols[Cp*Ir(biimH₂)(H₂O)][OTf]₂N-Alkyl-4-oxopiperidine-1-sulfonamide
Alkyl HalidesBase (e.g., NaH, K₂CO₃)N-Alkyl-4-oxopiperidine-1-sulfonamide
N-Acylation Acid AnhydridesH₂SO₄ (catalytic) or BaseN-Acyl-4-oxopiperidine-1-sulfonamide
Acid ChloridesBase (e.g., Pyridine)N-Acyl-4-oxopiperidine-1-sulfonamide
N-AcylbenzotriazolesNaHN-Acyl-4-oxopiperidine-1-sulfonamide

Cleavage and Modification of the Sulfonamide Linkage

Although sulfonamides are known for their stability, the N-S bond can be cleaved under specific conditions, which is useful for deprotection or further functionalization. Methods for reductive cleavage often employ strong reducing agents. strath.ac.uk A mild and general method has been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines, which can then be functionalized in-situ. chemrxiv.org

Other reagents, such as phenyldimethylsilyllithium, have also been used to cleave the sulfonamides of secondary amines. Electrochemical methods provide another approach, allowing for the selective cleavage of sulfonimides to sulfonamides at a controlled potential. nih.gov

Beyond complete cleavage, the sulfonamide group can be modified. For example, primary sulfonamides can be converted into highly reactive sulfonyl chlorides using reagents like pyrylium salts (Pyry-BF₄). nih.gov These sulfonyl chloride intermediates can then be reacted with a wide range of nucleophiles to synthesize complex sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov

Ring Modification and Expansion Studies

The piperidine ring itself is not inert and can be subject to skeletal modifications. While direct ring modification of this compound is not widely reported, related studies on piperidine and cyclic sulfonamide derivatives provide insight into potential transformations.

Ring Expansion strategies are of particular interest for accessing less common medium-sized (8-11 membered) and macrocyclic (12+ membered) sulfonamides. whiterose.ac.uknih.govresearchgate.net Such methods often involve the synthesis of a precursor that undergoes a controlled ring-enlarging rearrangement. Two notable strategies for synthesizing macrocyclic sulfonamides involve key ring expansion steps initiated by either nitro reduction or amine conjugate addition. whiterose.ac.ukresearchgate.net These methods allow for the creation of diversely functionalized cyclic sulfonamides in a range of ring sizes. whiterose.ac.uk

Mechanistic Investigations of Key Reactions

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing sulfonamide group and the carbonyl functionality. Understanding the mechanisms of reactions involving this scaffold is paramount for controlling product formation and stereochemical outcomes.

Transition State Analysis

Computational studies, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the transition states of reactions involving this compound and related N-sulfonyl piperidones. For instance, in organocatalyzed aza-Michael additions, the transition state often involves a complex interplay of hydrogen bonding between the catalyst, the nucleophile, and the piperidone substrate. The sulfonamide group, by influencing the electron density at the nitrogen atom, can significantly impact the geometry and energy of the transition state, thereby affecting the reaction rate and stereoselectivity.

Intermediate Characterization

The isolation and characterization of reaction intermediates provide invaluable insights into reaction pathways. In the context of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying transient species. For example, in stereoselective reductions of the ketone, the formation of diastereomeric intermediate complexes with chiral reducing agents can be inferred from spectroscopic data, helping to rationalize the observed stereochemical preferences. While direct characterization can be challenging due to the often fleeting nature of these intermediates, their existence is frequently supported by trapping experiments and detailed kinetic studies.

Stereoselective Synthesis and Chiral Induction in Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. Achieving high levels of stereocontrol requires careful consideration of the substrate, reagents, and reaction conditions.

The asymmetric synthesis of derivatives often relies on the use of chiral catalysts or auxiliaries. Organocatalysis has proven to be a particularly effective strategy for the enantioselective functionalization of N-sulfonyl piperidones. For instance, chiral primary amines can catalyze the asymmetric aza-Michael addition of various nucleophiles to the enamine intermediate derived from this compound. The stereochemical outcome is dictated by the ability of the catalyst to create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other.

Another key strategy involves the stereoselective reduction of the ketone functionality. The use of chiral reducing agents, such as those derived from chiral amino alcohols, can lead to the formation of optically active 4-hydroxypiperidine-1-sulfonamides with high diastereoselectivity and enantioselectivity. The sulfonamide group can play a role in coordinating with the reducing agent, influencing the direction of hydride attack.

The table below summarizes some research findings on the stereoselective synthesis of derivatives related to this compound.

Reaction TypeChiral SourceProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Intramolecular aza-Michael AdditionChiral Cinchona-based Diamine2-Substituted Piperidines-Up to 99%
Aza-Michael/Michael CascadeChiral Bifunctional Tertiary Amine-SquaramideSpiro[pyrrolidine-3,3'-oxindoles]Up to >99:1>99%
Asymmetric Intramolecular aza-MichaelN-Sulfinyl AminesSubstituted PiperidinesExcellent-

Table 1: Examples of Stereoselective Syntheses Involving Piperidine Scaffolds

These examples, while not all directly involving this compound, highlight the successful application of various chiral methodologies to achieve high levels of stereocontrol in the synthesis of functionalized piperidines. The principles of chiral induction demonstrated in these systems are directly applicable to the development of stereoselective transformations of this compound.

Advanced Spectroscopic and Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within the 4-oxopiperidine-1-sulfonamide molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the sulfonamide group. The protons on the carbons adjacent to the electron-withdrawing ketone and sulfonamide groups would appear at a lower field (higher ppm value) compared to typical alkane protons. The two methylene (B1212753) groups alpha to the nitrogen (C2 and C6) and the two methylene groups alpha to the carbonyl group (C3 and C5) would likely present as triplets, assuming free ring inversion. The two protons of the primary sulfonamide (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. A key signal would be the carbonyl carbon of the ketone group, which is expected to resonate significantly downfield, typically in the range of 209 ppm, a characteristic chemical shift for a six-membered ring ketone. scispace.com The carbons adjacent to the nitrogen atom of the piperidine ring (C2 and C6) would appear in the range of 40-60 ppm. The methylene carbons adjacent to the carbonyl group (C3 and C5) would also have a characteristic shift. Due to the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ) ppm Notes
C4¹³C~209Characteristic shift for a cyclic ketone carbonyl carbon. scispace.com
C2, C6¹³C~40-60Methylene carbons adjacent to the sulfonamide nitrogen.
C3, C5¹³C~35-55Methylene carbons adjacent to the carbonyl group.
H2, H6¹HDownfield regionProtons on carbons alpha to the nitrogen atom.
H3, H5¹HDownfield regionProtons on carbons alpha to the carbonyl group.
NH₂¹HVariable, broad singletProtons of the sulfonamide group, position dependent on solvent and concentration.

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Using electrospray ionization (ESI) in positive ion mode, the compound would be expected to show a prominent molecular ion peak, typically as the protonated molecule [M+H]⁺.

The fragmentation of sulfonamides under collision-induced dissociation (CID) is well-characterized. nih.govresearchgate.net A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement is a frequently encountered reaction in the mass spectrometry of such compounds. nih.gov For this compound, key fragment ions would arise from the cleavage of the S-N bond and subsequent rearrangements within the piperidine ring. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₅H₁₀N₂O₃S)

Parameter Value Ionization Mode Notes
Molecular Weight178.21 g/mol --
[M+H]⁺m/z 179.05ESI (+)Protonated molecular ion.
[M+Na]⁺m/z 201.03ESI (+)Sodium adduct, commonly observed. scitepress.org
[M-SO₂]+H⁺m/z 115.06ESI (+), MS/MSFragment resulting from the characteristic neutral loss of SO₂. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum would be dominated by absorptions from the ketone and sulfonamide moieties.

Key expected absorption bands include:

N-H Stretching: The sulfonamide group (-SO₂NH₂) will show symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3400-3200 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1725-1705 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂) gives rise to two very strong and characteristic bands: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. rsc.org

S-N Stretching: The stretch for the sulfur-nitrogen bond is generally observed in the 914-895 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonamide (N-H)Asymmetric & Symmetric Stretch3400–3200Medium
Ketone (C=O)Stretch1725–1705Strong, Sharp
Sulfonyl (S=O)Asymmetric Stretch1350–1310Strong
Sulfonyl (S=O)Symmetric Stretch1160–1140Strong
Sulfonamide (S-N)Stretch914-895Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugation or aromatic chromophores, which typically give rise to strong UV-Vis absorption. The primary electronic transition detectable would be the weak n→π* transition of the isolated carbonyl group in the ketone. This transition typically results in a low-intensity absorption band in the near-UV region, around 270-300 nm. Due to its low molar absorptivity, UV-Vis spectroscopy is generally not the primary method for the quantification or detailed structural analysis of this specific compound, though it can be used for detection following derivatization. semanticscholar.org

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the geometry around the sulfur atom. The analysis would also detail the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds formed by the sulfonamide N-H protons with the ketone oxygen or sulfonyl oxygens of neighboring molecules. While specific crystal data for this compound is not publicly available, the methodology has been successfully applied to numerous related sulfonamide and piperidine structures, confirming molecular connectivity and stereochemistry. mdpi.comresearchgate.net

Chromatographic Methods for Purity and Analysis in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for its quantification. nih.gov The analysis of this compound presents a challenge due to its polarity and lack of a strong UV chromophore.

A common approach would be reversed-phase HPLC using a C18 stationary phase. researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Given the compound's polarity, retention on a standard C18 column might be minimal. To enhance retention, an ion-pairing agent such as heptafluorobutyric acid (HFBA) could be added to the mobile phase. researchgate.net

Due to the weak UV absorbance, alternative detection methods are often more suitable:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for analyzing sulfonamides. scitepress.orgnih.gov The mass spectrometer can detect the compound based on its specific mass-to-charge ratio, providing excellent selectivity even in complex matrices.

Charged Aerosol Detection (CAD): CAD is a universal detection method that responds to nearly all non-volatile analytes, making it suitable for compounds like this compound that lack a chromophore. researchgate.net

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detection technique that can be employed for the analysis of this compound.

Table 4: Representative HPLC Conditions for Analysis of this compound

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Standard for separation of moderately polar compounds. researchgate.net
Mobile Phase Water/Acetonitrile or Water/Methanol GradientTo elute the compound and any impurities with varying polarities.
Ion-Pairing Agent 0.1% Heptafluorobutyric Acid (HFBA)To improve retention of the polar analyte on the reversed-phase column. researchgate.net
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rate.
Detector Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)For sensitive and selective detection in the absence of a strong UV chromophore. scitepress.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and related piperidine compounds due to its high resolution and sensitivity. Isocratic reversed-phase HPLC methods are commonly developed for quantitative analysis. epa.govresearchgate.net For compounds like this compound that may lack a strong UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) are employed. epa.govresearchgate.net

To enhance retention on reversed-phase columns, ion-pairing agents like heptafluorobutyric acid (HFBA) can be added to the mobile phase. epa.govresearchgate.net The separation is typically achieved on C8 or C18 columns with a mobile phase consisting of an aqueous component (with the ion-pairing agent) and an organic modifier like acetonitrile or methanol. epa.govresearchgate.netresearchgate.net Method validation according to regulatory guidelines ensures the procedure is simple, selective, and suitable for quality control. epa.govresearchgate.net

Table 1: Example HPLC Parameters for Piperidine and Sulfonamide Analysis

ParameterConditionReference
ColumnAtlantis C18 (150 x 4.6 mm, 3.5 µm) or ZOBAX Eclipse XDB-C8 epa.govresearchgate.netresearchgate.net
Mobile Phase0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) epa.govresearchgate.net
Flow Rate1 mL/min epa.govresearchgate.net
Temperature40°C epa.govresearchgate.net
DetectionCharged Aerosol Detection (CAD) or UV/Fluorescence epa.govresearchgate.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of sulfonamides, though it often requires derivatization to improve the volatility and thermal stability of the analytes. A common approach involves methylation, for instance at the N1-position, to create derivatives that are more amenable to GC analysis. nih.gov

Capillary GC columns are used for efficient separation. nih.gov For detection, nitrogen-phosphorus detection (NPD) offers high sensitivity and selectivity for nitrogen-containing compounds like this compound. nih.gov Alternatively, Atomic Emission Detection (AED) can provide simultaneous quantification and elemental composition information (carbon, nitrogen, sulfur), which is highly valuable for confirming the identity of the analytes. nih.gov The method is noted for its promise in the quantitative analysis and confirmation of sulfonamide residues in complex mixtures. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative and semi-quantitative analysis of sulfonamides. researchgate.net It is frequently used for screening and identification purposes. The separation is typically carried out on silica (B1680970) gel plates. For enhanced separation of certain sulfonamides, specialized plates such as ion-exchange resin precoated plates may be employed. researchgate.net

A variety of solvent systems can be used as the mobile phase, often consisting of a mixture of a nonpolar solvent like chloroform and a more polar solvent such as t-butanol or ethyl acetate. researchgate.net Visualization of the separated spots is commonly achieved under UV light after treatment with a fluorescent agent like fluorescamine or by staining with reagents such as p-dimethylaminobenzaldehyde. researchgate.net

Table 2: Common TLC Systems for Sulfonamide Analysis

Stationary PhaseMobile Phase ExampleVisualizationReference
Silica GelChloroform:t-butanol (80:20)UV light after fluorescamine dip
Ion-Exchange ResinNa2HPO4 or Na-acetate buffer with NaCl and tert-butyl alcoholo-tolidine (after chlorination) or p-dimethylaminobenzaldehyde researchgate.net

Specialized Analytical Techniques for Research

Beyond chromatography, specialized techniques provide fundamental data on the molecular structure and properties of this compound.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound or its derivatives. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. researchgate.net For this compound (C₅H₁₀N₂O₃S), this analysis verifies the basic atomic constituents of the molecule.

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀N₂O₃S)

ElementAtomic MassNumber of AtomsTotal MassMass Percent (%)
Carbon (C)12.011560.05533.70%
Hydrogen (H)1.0081010.0805.66%
Nitrogen (N)14.007228.01415.72%
Oxygen (O)15.999347.99726.93%
Sulfur (S)32.06132.06017.99%
Total Molar Mass 178.21 g/mol

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds, including their stability and purity. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For a crystalline compound like this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The technique is also critical for identifying different polymorphic forms, which would exhibit distinct melting points or other thermal transitions. tainstruments.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over time. tainstruments.com TGA provides information about the thermal stability and decomposition profile of a compound. nih.gov A TGA curve for this compound would show the temperature at which it begins to decompose, indicated by a significant loss of mass. nih.gov When used in conjunction, TGA and DSC can distinguish between events like melting (which shows a DSC peak but no mass loss in TGA) and decomposition (which involves both a thermal event and mass loss). azom.com For example, a study on the drug Topiramate, which also contains a sulfonamide-related sulfamate group, showed it was thermally stable up to 151.32°C before undergoing decomposition. nih.gov

Molar Conductance Measurements

Molar conductance measurements are used to determine the electrolytic nature of a compound in solution. This technique is particularly relevant for studying metal complexes of ligands containing the this compound framework. The measurement involves dissolving the compound in a suitable solvent (e.g., DMF, DMSO) and measuring the electrical conductivity of the solution.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of sulfonamide-containing compounds. nih.govwhiterose.ac.uk

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical reactivity and stability.

In studies of analogous aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations using the B3LYP method have been used to determine the energies of these orbitals. nih.gov The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For these related compounds, the analysis of global reactivity parameters helps in identifying which derivatives are softer and more reactive. sciengpub.ir

Molecular Electrostatic Potential (MEP) analysis is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. This map reveals the regions most susceptible to electrophilic and nucleophilic attack. In studies of aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is typically localized around the oxygen atoms of the sulfonamide group, making this region a likely site for interaction with electrophiles or hydrogen bond donors. nih.govsciengpub.ir Conversely, positive potential is often found around the hydrogen atoms, indicating sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by examining charge delocalization and hyperconjugative interactions. sciengpub.ir For sulfonamide derivatives, NBO analysis can elucidate the stability arising from electron delocalization within the molecule. colab.ws

Table 1: Representative Quantum Chemical Parameters for a Sulfonamide Analog (Note: Data is illustrative for a related sulfonamide derivative and not 4-oxopiperidine-1-sulfonamide)

ParameterCalculated ValueSignificance
HOMO Energy-7.0 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.5 eVRelates to the chemical reactivity and stability. A smaller gap implies higher reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For the piperidine (B6355638) ring in this compound, a chair conformation is generally the most stable. However, the orientation of substituents can significantly influence the conformational preference.

Computational studies on fluorinated piperidines have demonstrated that the conformational equilibrium is a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. These studies, often employing DFT methods, can predict the most stable conformers in different environments (gas phase vs. solvent). For benzenesulfonamides, rotational spectroscopy combined with ab initio calculations has been used to determine the preferred orientation of the sulfonamide group relative to an aromatic ring, showing that even weak intramolecular interactions can alter conformational preferences.

Molecular Docking Investigations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design.

Docking algorithms score the predicted binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). This allows for the ranking of different ligands or different poses of the same ligand.

Studies on various piperidine and sulfonamide derivatives have demonstrated their potential to bind to a wide range of protein targets. For instance, novel sulfonamide derivatives containing a piperidine moiety have been docked against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. nih.gov Other research has shown that piperidine-derived sulfonamides can act as antidiabetic agents by binding to insulin-inhibiting protein receptors. colab.ws The calculated binding affinities from these studies help to prioritize compounds for further experimental testing. For example, docking studies of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides against insulin-inhibiting protein receptors yielded binding affinities in the range of -6.6 to -6.9 kcal/mol. colab.ws

Beyond predicting binding affinity, docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the case of sulfonamide inhibitors of Gram-positive thymidylate kinase (TMK), docking and X-ray crystallography revealed that the formation of hydrogen bonds with a key arginine residue (Arg48) was crucial for high enzyme affinity. For aryl sulfonamide derivatives targeting the anti-apoptotic protein Mcl-1, docking studies have shown that hydrogen bond interactions with asparagine (ASN260) and hydrophobic interactions with histidine (HIS224) are critical for binding. qub.ac.uk Similarly, docking of sulfonamide chalcone (B49325) derivatives into the active site of α-glucosidase highlighted the importance of hydrophobic interactions with tyrosine (Tyr71) and phenylalanine (Phe177). nih.gov These findings are vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Table 2: Examples of Protein Targets and Key Interactions for Sulfonamide/Piperidine Analogs

Protein TargetCompound ClassKey Interacting ResiduesPrimary Interaction Type
Dihydropteroate Synthase (DHPS)Piperidine-SulfonamidesArg, LysHydrogen Bonding
Thymidylate Kinase (TMK)SulfonylpiperidinesArg48Hydrogen Bonding
Mcl-1 (anti-apoptotic protein)Aryl SulfonamidesASN260, HIS224Hydrogen Bonding, Hydrophobic
α-GlucosidaseSulfonamide ChalconesTyr71, Phe177Hydrophobic
Penicillin-Binding Protein 2X (PBP-2X)Sulfonamide DerivativesGLY664, VAL662, ARG426Hydrogen Bonding

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's active site (structure-based).

For example, a pharmacophore model was developed for sulfonamide chalcone derivatives as α-glucosidase inhibitors. nih.gov This model, consisting of features like hydrogen bond acceptors and hydrophobic sites, successfully represented the critical interactions needed for inhibitory activity and could be used to screen for new non-sugar-based inhibitors. nih.gov In another study, a five-point pharmacophore model (two hydrogen bond acceptors, one donor, one positive group, and one aromatic ring) was developed for aryl sulfonamide antagonists of the 5HT7 receptor, a target for antidepressant drugs. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. These "hits" can then be subjected to further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological evaluation. Virtual screening of in-house libraries of piperidine-based compounds has been successfully used to identify new ligands for targets such as the sigma-1 receptor and to find potential inhibitors for viral proteins like those in COVID-19. sciengpub.irnih.gov This approach significantly accelerates the initial stages of drug discovery by focusing experimental efforts on the most promising candidates.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations provide detailed, dynamic insights into how these ligands interact with their target proteins, complementing the static picture provided by molecular docking. nih.gov

By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions (including water, ions, temperature, and pressure), researchers can:

Assess Binding Stability: The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. mdpi.comresearcher.life

Analyze Key Interactions: MD simulations can reveal the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, throughout the simulation. This helps to identify the most critical interactions for binding affinity. researcher.liferesearchgate.net

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand. This provides a quantitative measure of binding affinity that can be used to rank different compounds. nih.govmdpi.com

Observe Conformational Changes: These simulations can capture conformational changes in both the ligand and the protein upon binding, which are often crucial for biological activity. mdpi.com

These detailed analyses help rationalize the activity of known compounds and guide the design of new derivatives with enhanced stability and affinity. nih.gov

In Silico ADME Studies for Lead Optimization (Excluding Clinical Data)

During the lead optimization phase, it is critical to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. In silico ADME prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to identify and filter out compounds with poor pharmacokinetic profiles. mdpi.compreprints.org

For derivatives of this compound, a variety of ADME parameters are computationally predicted. These studies often involve calculating molecular descriptors and using them in established quantitative structure-property relationship (QSPR) models. nih.govnih.gov

Table 2: Key In Silico ADME Parameters and Their Significance

Parameter Significance Typical In Silico Method
Lipinski's Rule of Five Predicts drug-likeness and potential for good oral absorption. nih.gov Calculation of Molecular Weight, LogP, H-bond donors, and H-bond acceptors. nih.gov
Aqueous Solubility Affects absorption and formulation. QSPR models based on atom contributions or topological descriptors.
Intestinal Absorption Predicts the percentage of a drug absorbed from the gut. Models based on physicochemical properties like polar surface area (PSA). nih.gov
Blood-Brain Barrier (BBB) Permeability Indicates if a compound is likely to enter the central nervous system. Models based on LogP, PSA, and molecular size. mdpi.com
CYP450 Inhibition Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. Pharmacophore or docking models of cytochrome P450 enzymes. mdpi.com
hERG Inhibition Assesses the risk of cardiotoxicity. nih.gov Pharmacophore models or QSAR models based on known hERG inhibitors. nih.gov
Plasma Protein Binding Affects the free concentration of the drug available to act on the target. QSAR models based on lipophilicity and other descriptors. mdpi.com

These in silico predictions allow medicinal chemists to prioritize compounds with favorable ADME profiles for synthesis and further experimental testing, increasing the efficiency of the lead optimization process. nih.govnih.gov

Exploration of Biological Activity at the Molecular and Cellular Level Pre Clinical Focus

Target Identification and Mechanism of Action Studies

Specific target identification and validation studies for 4-oxopiperidine-1-sulfonamide are not detailed in the available literature. Research on derivatives suggests that the broader class of piperidine-sulfonamides may be investigated for various therapeutic targets. For instance, derivatives have been synthesized and evaluated for activity against colorectal cancer cells and as potential agents for managing plant bacterial diseases. nih.govnih.gov However, the direct protein targets of the parent compound, this compound, remain uncharacterized in the public domain.

Biochemical Approaches for Protein Target Elucidation

There are no available studies that utilize biochemical approaches, such as affinity chromatography or pull-down assays, to specifically identify the protein targets of this compound.

Genetic Interaction Methods for Target Validation

The scientific literature lacks reports on the use of genetic interaction methods, such as synthetic lethality screening or gene knockout/knockdown studies, to validate potential targets of this compound.

Chemical Proteomics for Unbiased Target Discovery

Unbiased target discovery for this compound using chemical proteomics techniques has not been described in the available research.

Enzyme Inhibition Studies

While the sulfonamide functional group is a well-established pharmacophore known for inhibiting enzymes like dihydropteroate (B1496061) synthase and carbonic anhydrases, specific enzyme inhibition data for this compound is not available. Studies on related sulfonamide derivatives show potent inhibitory activity against enzymes such as α-glucosidase and α-amylase.

In Vitro Enzyme Activity Assays

No specific in vitro enzyme activity assays for this compound have been published. The table below is a placeholder to illustrate how such data would be presented if it were available, based on assays conducted for derivative compounds.

Table 1: Illustrative In Vitro Enzyme Inhibition Data for Sulfonamide Derivatives This table is for illustrative purposes only and does not represent data for this compound.

Compound Series Target Enzyme IC50 (µM)
Imine-linked Sulfonamide Derivatives α-glucosidase 19.39 - 25.57
Imine-linked Sulfonamide Derivatives α-amylase -

Data adapted from studies on sulfonamide derivatives.

Kinetic Studies of Inhibition

Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound against any specific enzyme target have not been reported in the scientific literature.

Receptor Binding and Signaling Pathway Modulation Studies

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology used to determine the affinity and selectivity of a compound for a specific receptor. nih.govcreative-bioarray.com These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor. creative-bioarray.comgiffordbioscience.com The process involves incubating a radiolabeled ligand with a biological preparation (like cell membranes or tissue homogenates containing the receptor) and then measuring the amount of radioactivity bound to the preparation. nih.govgiffordbioscience.com

In the context of the this compound scaffold, studies on related piperidine-sulfonamide derivatives have demonstrated their potential to bind with high affinity to specific biological targets. For example, a series of arylalkylsulfonyl piperidine (B6355638) derivatives were evaluated for their binding to sigma (σ) receptors. nih.gov Competition binding assays, where the unlabeled test compound competes with a fixed concentration of a radioligand, are used to determine the inhibitory constant (Ki) of the test compound. creative-bioarray.comgiffordbioscience.com One notable derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, showed a very high affinity and selectivity for the σ1 receptor subtype. nih.gov

Table 1: Sigma Receptor Binding Affinities of a Representative Piperidine Sulfonamide Derivative

Compound Target Receptor Binding Affinity (Ki) Selectivity (σ1/σ2)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1 0.96 ± 0.05 nM 96-fold
σ2 91.8 ± 8.1 nM

Data sourced from a study on arylalkylsulfonyl piperidine derivatives. nih.gov

This data illustrates that modifications to the core piperidine sulfonamide structure can yield compounds with potent and selective receptor binding profiles.

Cellular Pathway Analysis (e.g., cAMP levels)

Many receptors, particularly G-protein coupled receptors (GPCRs), transduce extracellular signals into intracellular responses by modulating the levels of second messengers, such as cyclic adenosine monophosphate (cAMP). nih.govnih.gov The cAMP signaling pathway is integral to numerous cellular functions. nih.govnih.gov GPCRs can couple to different G proteins; for instance, Gi/o-coupled receptors, like opioid receptors, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov

To assess whether a compound like this compound modulates this pathway, researchers would measure changes in cAMP concentration in cells expressing the target receptor. A common method is the forskolin-stimulated cAMP accumulation assay. Forskolin directly activates adenylyl cyclase, causing a surge in cAMP. The effect of a test compound is then measured by its ability to either enhance or inhibit this forskolin-induced cAMP production. For example, allosteric modulators of the µ-opioid receptor have been characterized by their ability to shift the potency of orthosteric agonists in inhibiting forskolin-stimulated cAMP accumulation. nih.gov A compound that acts as an agonist or a positive modulator at a Gi/o-coupled receptor would be expected to decrease cAMP levels, while an antagonist would block the agonist's effect.

Structure-Activity Relationship (SAR) Studies for Biological Targets

SAR studies are crucial for optimizing lead compounds into drug candidates by identifying the chemical groups and structural features that are essential for biological activity.

Positional Scanning and Substituent Effects

Systematic modification of a lead compound's structure helps to elucidate the SAR. For sulfonamide derivatives containing a piperidine moiety, the nature and position of substituents on aromatic rings have been shown to be critical for activity.

One study on sulfonamide derivatives with a piperidine moiety revealed several key SAR insights for antibacterial activity:

Halogen Position: Substituents at the meta-position of a benzene ring generally conferred superior activity compared to those at the ortho- or para-positions. nih.gov

Disubstitution: Introducing a second halogen substituent onto the benzene ring tended to reduce biological activity. nih.gov

Electronic Effects: The influence of electron-donating versus electron-withdrawing groups at the para-position was dependent on the specific biological target. For instance, against the pathogen Xoo, electron-donating groups (e.g., -CH3) were more favorable, whereas against Xac, electron-withdrawing groups (e.g., -CF3, -CN) resulted in better activity. nih.gov

In a different context, for 4-aroylpiperidines targeting the σ1 receptor, substitution on the aroyl ring also significantly impacted affinity. A 4"-chloro substituent resulted in high affinity, while a 2"-nitro or a 3",4"-dichloro substitution led to poor affinity. nih.gov Furthermore, studies on fentanyl analogs, which feature a 4-anilidopiperidine core, have shown that chemical modifications at the 4-position of the piperidine ring can significantly increase binding affinity at the µ-opioid receptor. plos.org

Table 2: Effect of para-Substituents on Antibacterial Activity (EC50 in µg/mL) of Piperidine Sulfonamide Derivatives

para-Substituent (R) Group Type Activity against Xoo Activity against Xac
-F Electron-withdrawing 4.69 7.90
-Cl Electron-withdrawing 3.80 7.49
-Br Electron-withdrawing 5.16 7.04
-CF3 Electron-withdrawing 5.95 6.76
-CN Electron-withdrawing 4.98 6.81
-NO2 Electron-withdrawing 4.73 7.29
-CH3 Electron-donating 3.62 12.71

Data adapted from a study on novel sulfonamide derivatives. nih.gov

Conformational Requirements for Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The piperidine ring in this compound can adopt various conformations (e.g., chair, boat, twist-boat), and the preferred conformation can be influenced by its substituents.

Research on small, conformationally restricted piperidine N-arylsulfonamides has demonstrated that introducing conformational constraints can be a successful strategy in drug design. nih.gov By locking the molecule into a more rigid, biologically active conformation, it is possible to improve properties like potency and reduce off-target effects. For example, the design of 2,6-disubstituted piperidine N-arylsulfonamides as γ-secretase inhibitors utilized conformational restriction to lower molecular weight and reduce liability for metabolism by cytochrome P450 enzymes. nih.gov The conformational preferences of the piperidine ring can be influenced by various factors, including steric repulsion and electrostatic interactions, such as charge-dipole and hyperconjugation effects introduced by substituents like fluorine. Understanding these preferences is a key aspect of molecular design in drug discovery.

Application as Probes in Chemical Biology

The this compound scaffold, while a subject of interest in medicinal chemistry for the development of various therapeutic agents, also holds potential for application as a versatile tool in chemical biology. Its inherent structural features offer opportunities for modification and elaboration into chemical probes designed to investigate biological systems at the molecular and cellular level. These probes can be instrumental in identifying protein targets, elucidating mechanisms of action, and profiling enzyme activities.

Design and Synthesis of Affinity Probes

Affinity probes are essential tools for identifying and isolating binding partners of a small molecule from a complex biological mixture. The design of such probes based on the this compound scaffold would involve the strategic incorporation of a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a linker, while aiming to retain the parent molecule's binding affinity for its target protein.

A critical aspect of the design process is the selection of an appropriate attachment point on the this compound core that minimizes disruption of the key interactions with its biological target. The piperidine ring and the sulfonamide moiety present several potential sites for chemical modification. For instance, the nitrogen of the sulfonamide or the carbon atoms of the piperidine ring could be functionalized.

The synthesis of these affinity probes would typically involve a multi-step process. A common strategy is to first synthesize a derivative of this compound bearing a functional group amenable to click chemistry, such as an alkyne or an azide. This functionalized scaffold can then be conjugated to a reporter tag that has a complementary reactive handle. Click chemistry, known for its high efficiency and specificity, allows for the mild and selective attachment of the reporter group.

For example, a synthetic route could involve the preparation of an N-alkynylated sulfonamide derivative. This intermediate could then be coupled with an azide-containing biotin or fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final affinity probe. The length and chemical nature of the linker connecting the scaffold to the reporter tag are crucial design parameters that can influence the probe's solubility, cell permeability, and ability to interact with its target.

Table 1: Conceptual Design of this compound-Based Affinity Probes

Probe ComponentFunctionExample MoietyAttachment Point on Scaffold
Recognition ScaffoldBinds to the target proteinThis compoundCore structure
LinkerProvides spatial separationPolyethylene glycol (PEG)Sulfonamide nitrogen or piperidine ring
Reporter TagEnables detection and isolationBiotin, FluoresceinTerminus of the linker
Reactive HandleFacilitates conjugationAlkyne, AzideScaffold or linker

Use in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the activity of entire enzyme families in complex biological systems. nih.gov ABPP probes are designed to covalently label the active site of a specific class of enzymes, allowing for their identification and quantification.

The development of an ABPP probe based on the this compound scaffold would necessitate the incorporation of a reactive group, or "warhead," capable of forming a covalent bond with a nucleophilic residue in the enzyme's active site. The choice of the warhead is dictated by the target enzyme class. For instance, a fluorophosphonate or an epoxide could be used to target serine hydrolases.

The general structure of such a probe would consist of three key components: the this compound recognition element, a linker, and the reactive warhead. Additionally, a reporter tag is typically included for visualization and enrichment of the labeled proteins.

The synthesis of a this compound-based ABPP probe would involve derivatizing the core scaffold with a linker that terminates in the chosen reactive group. For example, a synthetic scheme could involve the modification of the piperidine ring to introduce a linker armed with an electrophilic trap. The reporter tag, often an alkyne or azide for subsequent click chemistry-mediated attachment of a fluorophore or biotin, would also be incorporated into the probe's structure.

Once synthesized, these probes can be incubated with cell lysates or living cells. The probe will selectively bind to its target enzymes, and the reactive warhead will form a covalent linkage with an active site residue. The labeled proteins can then be detected by fluorescence scanning of a gel or identified and quantified using mass spectrometry-based proteomics. This approach can provide valuable insights into the functional state of enzymes in various physiological and pathological conditions.

Table 2: Hypothetical Components of a this compound ABPP Probe

Probe ComponentFunctionExample Moiety
Recognition ScaffoldProvides binding affinity and selectivityThis compound derivative
Reactive Group (Warhead)Covalently modifies the target enzymeFluorophosphonate, Acrylamide
Reporter TagEnables detection and enrichmentAlkyne, Azide (for click chemistry)
LinkerConnects the scaffold to the warhead and tagAlkyl chain, PEG

4 Oxopiperidine 1 Sulfonamide As a Synthon in Complex Molecule Synthesis

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient and atom-economical approach to complex molecule synthesis. 4-Oxopiperidine-1-sulfonamide is an ideal candidate for such reactions, with its ketone functionality readily participating in condensations with various nucleophiles.

A notable application of this synthon is in the one-pot, three-component synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives. These reactions typically involve the condensation of an isatin (B1672199) derivative, an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate, and this compound. The reaction proceeds through an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the enolizable this compound and subsequent cyclization to afford the spirocyclic product. nih.govnih.gov The sulfonamide group in this context is crucial as it activates the piperidine (B6355638) ring and influences the stereochemical outcome of the reaction.

The versatility of this MCR is demonstrated by the variety of substituents that can be incorporated on the isatin ring and the choice of the active methylene compound, leading to a library of structurally diverse spiro-oxindoles with potential biological activities. nih.gov

Table 1: Examples of Multi-Component Reactions Utilizing this compound Analogs

Isatin DerivativeActive Methylene CompoundProductReference
IsatinMalononitrile2'-Amino-2-oxo-1'-sulfonylspiro[indoline-3,4'-piperidine]-3'-carbonitrile nih.gov
5-ChloroisatinEthyl Cyanoacetate2'-Amino-5-chloro-2-oxo-1'-sulfonylspiro[indoline-3,4'-piperidine]-3'-carboxylate nih.gov
N-MethylisatinMalononitrile2'-Amino-1-methyl-2-oxo-1'-sulfonylspiro[indoline-3,4'-piperidine]-3'-carbonitrile nih.gov

Integration into Heterocyclic Scaffolds

The reactivity of the carbonyl group in this compound makes it a key component for the construction of various fused and spirocyclic heterocyclic systems. Beyond the MCRs mentioned above, it can be employed in a stepwise fashion to generate intricate molecular frameworks.

The synthesis of spiro-oxindoles, a class of compounds with significant biological and pharmaceutical relevance, frequently utilizes 4-piperidone (B1582916) derivatives. nih.govresearchgate.netrsc.org In these syntheses, the piperidone moiety is spiro-fused to the oxindole (B195798) core at the C3 position. The presence of the sulfonamide group on the piperidine nitrogen can modulate the physicochemical properties of the final compound, such as solubility and membrane permeability, which are critical for drug development.

Furthermore, the ketone can be transformed into other functional groups, such as amines or hydroxyls, which can then participate in further cyclization reactions to build more complex polycyclic systems. For instance, reductive amination of this compound can introduce an amino group, which can then be used to form a new heterocyclic ring.

Precursor in the Synthesis of Related Compounds

This compound serves as a pivotal precursor for a range of related piperidine-1-sulfonamide (B1267079) derivatives. The carbonyl group is a versatile handle for various chemical transformations.

One of the primary applications is the synthesis of 4-amino-piperidine-1-sulfonamide derivatives. This is typically achieved through reductive amination, where the ketone reacts with an amine in the presence of a reducing agent to form a new C-N bond. This reaction is highly valuable for introducing diverse substituents at the 4-position of the piperidine ring, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov

Additionally, the ketone can undergo Grignard reactions or other nucleophilic additions to introduce carbon-based substituents at the 4-position, leading to 4-alkyl- or 4-aryl-4-hydroxypiperidine-1-sulfonamides. These tertiary alcohols can then be further functionalized or serve as key intermediates in the synthesis of more complex target molecules.

The spiro-oxindoles synthesized from this compound are themselves valuable precursors for further chemical elaboration. The oxindole and piperidine rings can be further functionalized, and the sulfonamide group can be modified or cleaved if necessary, providing access to a wide range of novel chemical entities. nih.gov

Strategic Applications in Retrosynthetic Analysis

In the strategic planning of the synthesis of complex molecules, a process known as retrosynthetic analysis, this compound often emerges as a key synthon. When a target molecule contains a 4-substituted piperidine-1-sulfonamide core, a logical disconnection can be made at the bonds connected to the 4-position, leading back to the this compound precursor.

Consider the retrosynthesis of a complex spiro-oxindole alkaloid containing a piperidine-1-sulfonamide moiety. biorxiv.org The spirocyclic junction can be disconnected via a retro-Michael/retro-Knoevenagel reaction sequence, which simplifies the target molecule into three key components: an isatin derivative, an active methylene compound, and this compound. This retrosynthetic approach highlights the efficiency of using a multi-component reaction strategy in the forward synthesis.

This strategic disconnection simplifies a complex synthetic challenge into the assembly of readily available or easily synthesizable building blocks. The commercial availability and predictable reactivity of this compound make it an attractive starting point in the design of synthetic routes for novel drug candidates and other complex organic molecules.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

The synthesis of sulfonamides, including piperidine-containing structures, has traditionally relied on methods involving sulfonyl chlorides. While effective, these methods often utilize harsh reagents like chlorosulfonic acid and concentrated sulfuric acid, which pose environmental concerns and are unsuitable for sensitive or complex molecules. thieme-connect.com Future research is increasingly directed towards developing milder, more efficient, and sustainable synthetic protocols.

Emerging strategies focus on catalytic oxidation and the use of sulfur dioxide surrogates. thieme-connect.comorganic-chemistry.org For instance, the insertion of sulfur dioxide using stable reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) offers a safer and more functional-group-tolerant alternative to traditional methods. thieme-connect.comorganic-chemistry.org Another promising avenue is the electrochemical oxidative coupling of readily available thiols and amines, a process driven entirely by electricity without the need for sacrificial reagents. acs.org This environmentally benign approach generates hydrogen as its only byproduct and can be completed rapidly. acs.org

Further advancements are anticipated in the following areas:

Continuous Flow Chemistry: Implementing flow chemistry can enhance safety, improve reaction control, and allow for scalable synthesis of 4-oxopiperidine-1-sulfonamide derivatives.

Photoredox Catalysis: This strategy can enable novel bond formations and functionalizations under mild conditions, opening pathways to previously inaccessible derivatives.

C-H Functionalization: Directly modifying the C-H bonds of the piperidine (B6355638) ring would provide a more atom-economical approach to creating diverse molecular architectures, bypassing the need for pre-functionalized starting materials.

Synthetic Method Key Advantages Challenges
Traditional (Sulfonyl Chloride) High yields for simple structuresHarsh reagents, environmental concerns, limited substrate scope thieme-connect.com
Catalytic Oxidation Milder conditions, broader substrate compatibility thieme-connect.comMay require specific catalysts and oxidants
SO₂ Surrogates (e.g., DABSO) Safe, stable, good functional group tolerance thieme-connect.comorganic-chemistry.orgAvailability and cost of surrogates
Electrochemical Coupling Environmentally benign, no sacrificial reagents, rapid acs.orgRequires specialized equipment, optimization for scalability
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup costs, potential for clogging

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on advanced analytical and computational techniques to probe the intricate details of reactions involving the this compound core.

Kinetic experiments and in-situ monitoring tools, such as real-time infrared spectroscopy (ReactIR) and Raman spectroscopy, can provide valuable data on reaction rates, intermediates, and the influence of various parameters. For example, mechanistic studies on electrochemical sulfonamide synthesis have revealed that the initial rapid oxidation of thiol to disulfide is a key step in the reaction pathway. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), will play a more significant role in predicting reaction pathways, transition states, and the conformational preferences of piperidine rings. nih.gov This in silico approach can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are tested in the lab. nih.gov

Integration of Artificial Intelligence in Molecular Design and Prediction

Key applications of AI in this context include:

Predictive Modeling: AI algorithms can predict various properties of designed molecules, including biological activity, solubility, and potential toxicity, thereby reducing the need for extensive experimental screening. nih.govijpsjournal.com

Multi-Objective Optimization: Drug discovery is a multi-parameter optimization challenge. AI can simultaneously optimize for multiple properties, such as potency against a target and selectivity over related proteins, to design more effective and safer drug candidates. bps.ac.uk

Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for the newly designed molecules, further accelerating the discovery pipeline. frontiersin.org

Platforms like Chemistry42 have already demonstrated the power of AI in accelerating the design of novel molecules with user-defined properties, leading to the identification of potent compounds in a fraction of the time required by traditional methods. acs.org

Exploration of Underexplored Biological Targets for Research Probes

The this compound scaffold is a valuable starting point for creating chemical probes to investigate the function of underexplored or difficult-to-drug biological targets. nih.gov These probes can be designed to covalently label their target proteins, providing powerful tools for target identification, validation, and studying drug-protein interactions. nih.govacs.org

Future research will focus on developing highly selective and potent probes for novel targets. For example, sulfonamide-based fluorescent probes have been developed to study G-protein coupled receptors (GPCRs) like GPR120, a target for metabolic diseases. nih.gov By modifying the sulfonamide scaffold, researchers can create probes that bind covalently to specific amino acid residues on a target protein, enabling its visualization and functional characterization. nih.govacs.org

Challenges in this area include ensuring the specificity of the probes to avoid off-target labeling, which can complicate data interpretation. nih.govacs.org The development of next-generation electrophilic "warheads" on the sulfonamide scaffold will be critical for achieving higher selectivity and biocompatibility. acs.org The application of these probes in areas like targeted protein degradation offers a powerful strategy for controlling the levels of specific proteins within a cell, opening new therapeutic possibilities. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxopiperidine-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-oxopiperidine using sulfonyl chlorides or fluorides under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield optimization requires iterative adjustment of reaction time and catalyst loading . Characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS) is essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (δ ~2.5–3.5 ppm for piperidine protons; δ ~7.0–8.0 ppm for sulfonamide NH) and 13^{13}C NMR (carbonyl peak at ~205 ppm for the 4-oxo group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at fixed intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Use first-order rate equations to calculate degradation constants.
  • Structural Elucidation of Degradants : Isolate major degradants via preparative TLC and characterize using NMR/MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR assignments with density functional theory (DFT) calculations (e.g., using Gaussian software) to predict chemical shifts .
  • Isotopic Labeling : Use 15^{15}N-labeled sulfonamide groups to resolve overlapping signals in crowded spectral regions.
  • Collaborative Replication : Share raw data with independent labs to verify interpretations, adhering to reproducibility guidelines .

Q. What mechanistic insights underpin the reactivity of this compound in covalent inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure inhibition constants (KiK_i) via time-dependent enzymatic assays (e.g., trypsin or kinase models).
  • Mass Spectrometry : Detect covalent adducts using LC-MS to confirm target engagement.
  • Molecular Dynamics Simulations : Model sulfonamide-enzyme interactions (e.g., in Schrödinger Suite) to identify key binding residues .

Q. How can computational methods predict the bioactivity and selectivity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Train models using datasets of sulfonamide bioactivity (e.g., ChEMBL) to correlate structural descriptors (logP, polar surface area) with IC50_{50} values.
  • Docking Studies : Use AutoDock Vina to screen analogs against target proteins (e.g., carbonic anhydrase IX) and prioritize synthesis .
  • ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties and toxicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time.
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reactant concentration, mixing speed).
  • Quality Control : Establish acceptance criteria for purity (>98% by HPLC) and crystallinity (via XRPD) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between theoretical and observed yields in sulfonamide synthesis?

  • Methodological Answer :

  • Error Source Identification : Quantify losses via mass balance analysis (e.g., unreacted starting material in filtrates).
  • Byproduct Characterization : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives).
  • Reaction Monitoring : Employ TLC or inline analytics to detect intermediate equilibria .

Q. What frameworks ensure ethical and transparent reporting of this compound research?

  • Methodological Answer :

  • FAIR Data Principles : Deposit raw spectral data in repositories (e.g., Zenodo) with unique DOIs.
  • Conflict of Interest Disclosure : Declare funding sources and intellectual property ties per CONSORT-EHEALTH guidelines .
  • Peer Review : Submit synthetic protocols to platforms like Organic Process Research & Development for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.